molecular formula C5H10N2O3 B14263782 N-[2-(Ethenyloxy)ethyl]-N-methylnitramide CAS No. 134842-17-4

N-[2-(Ethenyloxy)ethyl]-N-methylnitramide

Katalognummer: B14263782
CAS-Nummer: 134842-17-4
Molekulargewicht: 146.14 g/mol
InChI-Schlüssel: TZXYTIQWQPOFFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Ethenyloxy)ethyl]-N-methylnitramide is an organic compound that features both an ethenyloxy group and a nitramide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Ethenyloxy)ethyl]-N-methylnitramide typically involves the reaction of ethenyloxyethylamine with methyl nitramide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The raw materials are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize the conversion of reactants to the desired product. The product is then isolated and purified using large-scale separation techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(Ethenyloxy)ethyl]-N-methylnitramide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as sodium ethoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N-[2-(Ethenyloxy)ethyl]-N-methylnitramide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-[2-(Ethenyloxy)ethyl]-N-methylnitramide involves its interaction with specific molecular targets. The ethenyloxy group can participate in nucleophilic substitution reactions, while the nitramide group can undergo redox reactions. These interactions can affect various biochemical pathways and processes, making the compound useful in different applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(Ethenyloxy)ethyl]-N’-(2-methoxyphenyl)ethanediamide
  • N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine

Uniqueness

N-[2-(Ethenyloxy)ethyl]-N-methylnitramide is unique due to its combination of ethenyloxy and nitramide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.

Eigenschaften

134842-17-4

Molekularformel

C5H10N2O3

Molekulargewicht

146.14 g/mol

IUPAC-Name

N-(2-ethenoxyethyl)-N-methylnitramide

InChI

InChI=1S/C5H10N2O3/c1-3-10-5-4-6(2)7(8)9/h3H,1,4-5H2,2H3

InChI-Schlüssel

TZXYTIQWQPOFFZ-UHFFFAOYSA-N

Kanonische SMILES

CN(CCOC=C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.